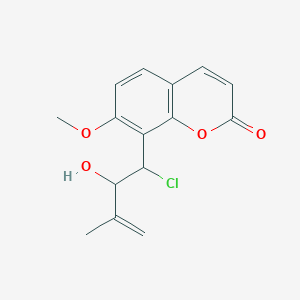

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin

Übersicht

Beschreibung

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.

Biologische Aktivität

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

- Chemical Name : this compound

- CAS Number : 131652-35-2

- Molecular Formula : C₁₅H₁₅ClO₄

- Molecular Weight : 294.73 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that coumarins can exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of various coumarin derivatives on liver cancer cells (HepG2). The findings revealed that certain analogs demonstrated remarkable inhibitory effects on cell growth. For instance, compounds with modifications similar to those found in this compound showed IC₅₀ values significantly lower than established anticancer drugs like staurosporine .

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.9 | Induces apoptosis and cell cycle arrest |

| Compound B | 17 | Moderate antiproliferative activity |

| This compound | TBD | TBD |

Anti-inflammatory Effects

Coumarins have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanisms of Action

The anti-inflammatory activity is often attributed to the inhibition of key signaling pathways such as NF-kB and MAPK pathways. For instance, certain coumarin derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), leading to decreased levels of inflammatory mediators like TNF-α and IL-6 .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of coumarins. For example, the introduction of halogen or hydroxyl groups at specific positions has been linked to improved anticancer potency and reduced cytotoxicity towards normal cells.

Comparative Analysis of Coumarin Derivatives

Eigenschaften

IUPAC Name |

8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4/c1-8(2)14(18)13(16)12-10(19-3)6-4-9-5-7-11(17)20-15(9)12/h4-7,13-14,18H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROGOCUMIJWOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927311 | |

| Record name | 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131652-35-2 | |

| Record name | Chloculol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131652352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloculol and where is it found?

A1: Chloculol (8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin) is a new coumarin compound isolated from the plant Murraya paniculata. [] You can find the structural characterization in the paper "The chemical composition of Murraya paniculata. The structure of five new coumarins and one new alkaloid and the stereochemistry of murrangatin and related coumarins." []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.